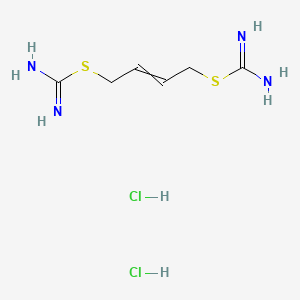
Pseudourea, 2,2'-(2-butenylene)dithiodi-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pseudourea moiety linked to a butenylene group through a dithiodi linkage, and it is commonly used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride typically involves the reaction of pseudourea derivatives with butenylene compounds under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form.
Análisis De Reacciones Químicas
Types of Reactions
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The specific pathways involved depend on the context of its use and the targets it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
Pseudourea, 2,2’-(2-butynylene)dithiodi-, dihydrochloride: Similar in structure but with a butynylene group instead of butenylene.
Pseudourea, 2,2’-(9,10-anthrylenedimethylene)bis-(2-thio-, dihydrochloride): Contains an anthrylenedimethylene group, used in different research contexts.
Uniqueness
Pseudourea, 2,2’-(2-butenylene)dithiodi-, dihydrochloride is unique due to its specific butenylene linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
60784-24-9 |
|---|---|
Fórmula molecular |
C6H14Cl2N4S2 |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
4-carbamimidoylsulfanylbut-2-enyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C6H12N4S2.2ClH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-2H,3-4H2,(H3,7,8)(H3,9,10);2*1H |
Clave InChI |
ICUJDNLJJZZUKX-UHFFFAOYSA-N |
SMILES canónico |
C(C=CCSC(=N)N)SC(=N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
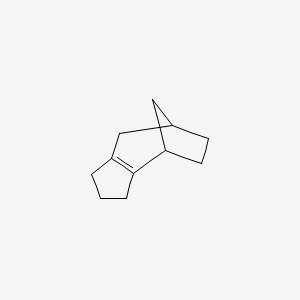
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)


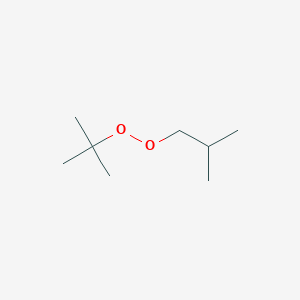


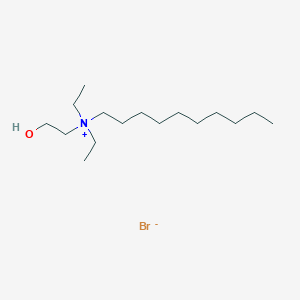

![Ethanone, 1-(2,3-dihydro-2-methylbenzo[b]thien-5-yl)-](/img/structure/B14613759.png)
![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)
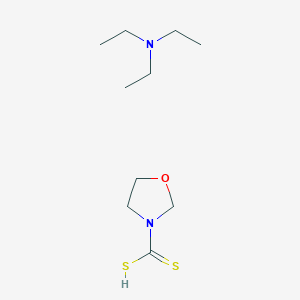
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}cyclopentan-1-ol](/img/structure/B14613790.png)
